

Structure Elucidation of 5-Bromo-4,4-dimethylpentanoic Acid: A Comprehensive Analytical Guide

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Compound of Interest

Compound Name:	5-bromo-4,4-dimethylpentanoic acid
CAS No.:	2680533-78-0
Cat. No.:	B6193162

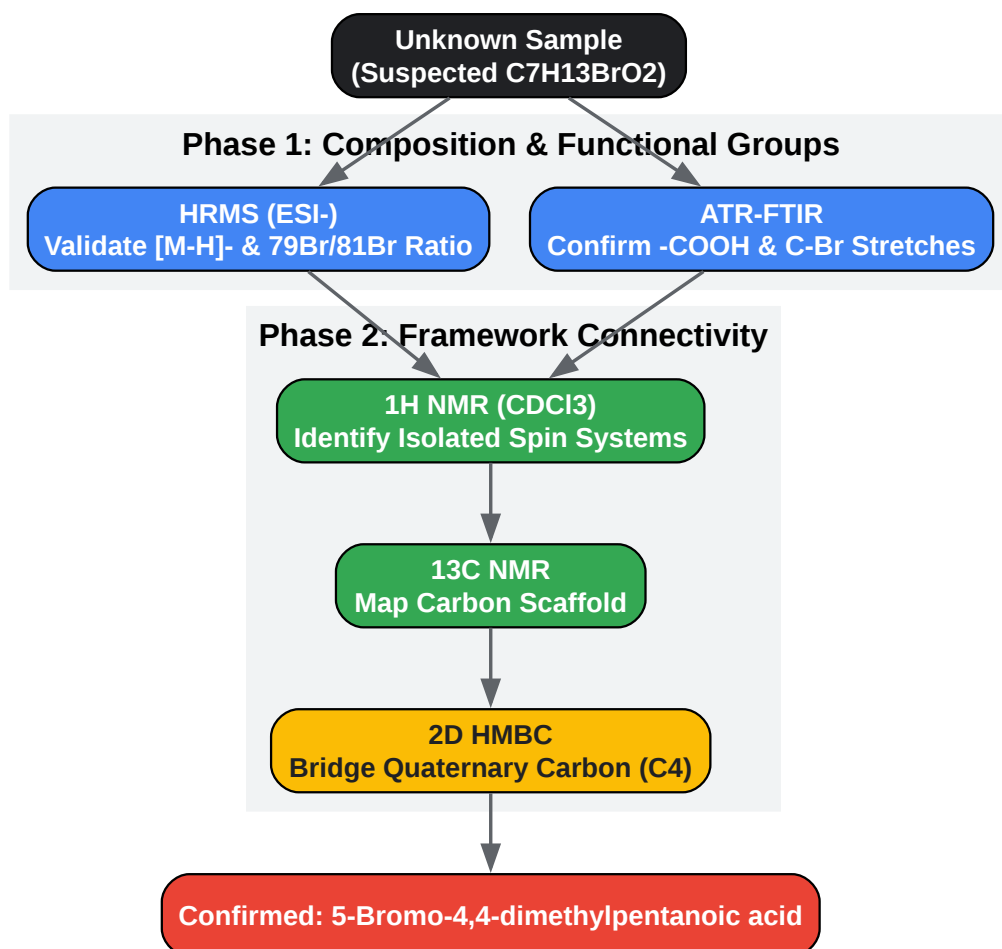
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Executive Summary & The Analytical Challenge

In modern drug development and synthetic chemistry, the precise structural elucidation of halogenated aliphatic intermediates is non-negotiable. **5-Bromo-4,4-dimethylpentanoic acid** (CAS: 2680533-78-0)[1] presents a unique analytical challenge. Its molecular architecture (C₇H₁₃BrO₂) features a carboxylic acid, a primary alkyl bromide, and a gem-dimethyl group situated on a quaternary carbon.

As an application scientist, I approach this molecule by identifying its primary structural roadblock: the C4 quaternary carbon. This carbon acts as an "insulator" in standard 1D ¹H NMR, splitting the molecule into three completely isolated spin systems. Standard COSY (Correlation Spectroscopy) cannot bridge this gap because it relies on ³J (three-bond) proton-proton couplings. Therefore, our analytical strategy must employ a causality-driven workflow, utilizing High-Resolution Mass Spectrometry (HRMS) for isotopic profiling, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) for functional group validation, and 2D

Heteronuclear Multiple Bond Correlation (HMBC) NMR to cross the quaternary barrier and reconstruct the intact carbon scaffold.



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Figure 1: Sequential analytical workflow for the structural elucidation of halogenated aliphatic acids.

High-Resolution Mass Spectrometry (HRMS) & Isotopic Profiling

Causality & Logic: Carboxylic acids are highly prone to deprotonation. Therefore, Electrospray Ionization in negative mode (ESI⁻) is the logical choice, yielding a stable [M-H]⁻ anion without excessive fragmentation. Furthermore, bromine possesses two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance. The presence of a mono-brominated species is definitively self-validated by observing an M and M+2 doublet of equal intensity.

Expected Data:

- Formula: $C_7H_{13}BrO_2$ (Exact Mass: ~ 208.01 g/mol)
- $[M-H]^-$ Signals: m/z 206.99 (^{79}Br) and 208.99 (^{81}Br) in a 1:1 ratio.

Vibrational Spectroscopy (ATR-FTIR)

Causality & Logic: To confirm the presence of the carboxylic acid and the alkyl bromide, infrared spectroscopy is utilized. We specifically choose ATR-FTIR over traditional KBr pellet methods. KBr is hygroscopic and can introduce artifactual water bands that obscure the critical O-H stretch region; it can also induce halide exchange with the alkyl bromide. ATR eliminates these matrix effects.

Expected Data:

- O-H Stretch: Broad absorption from $2500\text{--}3300\text{ cm}^{-1}$, characteristic of strongly hydrogen-bonded carboxylic acid dimers[2].
- C=O Stretch: Strong, sharp peak at $\sim 1710\text{ cm}^{-1}$ [2].
- C-Br Stretch: Distinct absorption in the fingerprint region at $600\text{--}700\text{ cm}^{-1}$.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of this elucidation. The molecule contains 13 protons and 7 carbons, which we must map to specific chemical environments.

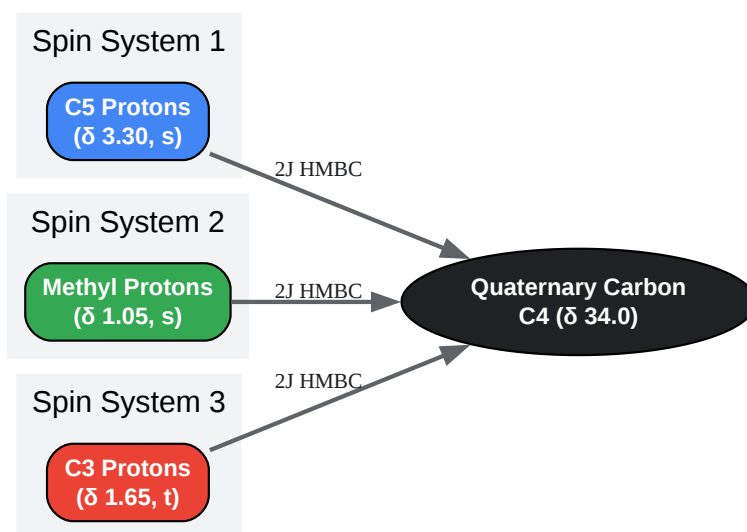
The Quaternary Roadblock & 2D HMBC Logic

As established, the C4 quaternary carbon isolates the proton spin systems.

- System 1: The C5 methylene protons (adjacent to Br) appear as a singlet because C4 has no protons.
- System 2: The gem-dimethyl protons appear as a massive 6H singlet.

- System 3: The C2 and C3 methylene protons couple to each other, forming two distinct triplets.

To prove these three systems belong to the same molecule, we must use HMBC (Heteronuclear Multiple Bond Correlation). HMBC detects long-range (2J and 3J) couplings between protons and carbons. By observing the C5 protons, the methyl protons, and the C3 protons all coupling to the same C4 quaternary carbon resonance, we successfully bridge the structural gap.



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Figure 2: 2D HMBC NMR logic demonstrating how long-range couplings bridge isolated spin systems across the C4 quaternary center.

Quantitative NMR Data Summary

Note: Chemical shifts (δ) are referenced to internal TMS at 0.00 ppm.

Position	¹ H NMR (δ, ppm)	Multiplicity (J in Hz)	Integration	¹³ C NMR (δ, ppm)	Key HMBC Correlations (H to C)
1 (-COOH)	11.50	br s	1H	180.0	-
2 (-CH ₂ -)	2.35	t (7.5)	2H	29.0	C1, C3, C4
3 (-CH ₂ -)	1.65	t (7.5)	2H	37.0	C1, C2, C4, C5
4 (Cq)	-	-	-	34.0	-
5 (-CH ₂ -Br)	3.30	s	2H	46.0	C3, C4, C(CH ₃) ₂
4-(CH ₃) ₂	1.05	s	6H	26.0	C3, C4, C5

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols integrate self-validating steps.

Protocol A: HRMS (ESI-) Acquisition

- Calibration: Infuse a standard tuning mix (e.g., sodium formate) to calibrate mass accuracy to < 5 ppm.
- Sample Prep: Dissolve 1 mg of **5-bromo-4,4-dimethylpentanoic acid** in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL.
- Acquisition: Inject 5 µL into the HRMS. Operate in ESI negative mode. Set capillary voltage to 2.5 kV and desolvation temperature to 350°C.
- Validation: Verify the presence of the 1:1 isotopic doublet at m/z 206.99 and 208.99 to confirm the single bromine atom.

Protocol B: ATR-FTIR Analysis

- Background Blank: Clean the diamond ATR crystal with isopropanol. Run a background scan (32 scans) to ensure no residual contamination (Self-validation).
- Sample Application: Place 2-3 mg of the neat solid sample directly onto the crystal. Apply uniform pressure using the anvil.
- Acquisition: Acquire 32 scans from 4000 to 400 cm^{-1} at a resolution of 4 cm^{-1} .
- Processing: Apply atmospheric suppression to remove ambient CO_2 and H_2O artifacts.

Protocol C: NMR Sample Preparation and D_2O Exchange

- Sample Prep: Weigh 15 mg of the compound and dissolve completely in 0.6 mL of CDCl_3 containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
- 1D Acquisition: Acquire ^1H NMR (16 scans, 400 MHz) and ^{13}C NMR (1024 scans, 100 MHz). Ensure the TMS peak is strictly calibrated to 0.00 ppm.
- D_2O Exchange (Self-Validation): To definitively prove the assignment of the carboxylic acid proton at δ 11.50 ppm[2], add 1 drop of Deuterium Oxide (D_2O) to the NMR tube. Shake vigorously for 30 seconds, allow the phases to separate, and re-acquire the ^1H NMR spectrum. The broad singlet at 11.50 ppm will disappear due to rapid H/D exchange, confirming its identity as the acidic proton.
- 2D Acquisition: Acquire HSQC (to map direct H-C bonds) and HMBC (optimized for long-range couplings of ~ 8 Hz) to finalize the connectivity framework across the C4 quaternary carbon.

References

- [1] ChemSrc. PENT-4-EN-2-ONE (Related Compounds: **5-Bromo-4,4-dimethylpentanoic acid**, CAS 2680533-78-0). Retrieved from: [\[Link\]](#)
- eGyanKosh. Structure Elucidation of Organic Compounds Using IR, NMR and Mass Spectra. Indira Gandhi National Open University. Retrieved from: [\[Link\]](#)
- [2] Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from: [\[Link\]](#)

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Sources

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